molecular formula C21H22N2O3 B2809469 3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide CAS No. 851411-64-8

3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide

Cat. No.: B2809469
CAS No.: 851411-64-8
M. Wt: 350.418
InChI Key: FSJPOEQAIIQYMT-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide is a chemical compound with a complex structure that includes a cyclopentyl group, a chromeno-pyridinyl moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide typically involves multiple steps, starting with the preparation of the chromeno-pyridinyl core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The cyclopentyl group is then introduced via a cyclization reaction, followed by the attachment of the propanamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: The compound may have potential as a biochemical probe for investigating cellular processes and molecular interactions.

    Medicine: Preliminary studies suggest that it could have therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide
  • 3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)butanamide

Uniqueness

Compared to similar compounds, 3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide stands out due to its specific structural features, such as the length and branching of the propanamide group. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

3-cyclopentyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-12-17(22-18(24)11-10-14-6-2-3-7-14)23-20-15-8-4-5-9-16(15)26-21(25)19(13)20/h4-5,8-9,12,14H,2-3,6-7,10-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJPOEQAIIQYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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